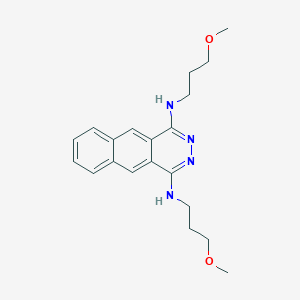![molecular formula C15H23NO2Si B027121 (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone CAS No. 149140-54-5](/img/structure/B27121.png)
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone is a β-lactam compound with a unique structure that includes a triethylsilyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone typically involves the reaction of a β-lactam precursor with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The triethylsilyl group can be oxidized to form silanols or siloxanes.
Reduction: The β-lactam ring can be reduced to form the corresponding amine.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted β-lactams depending on the nucleophile used.
Scientific Research Applications
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its β-lactam structure.
Medicine: Explored for its potential use in the development of new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone involves its interaction with biological targets such as enzymes. The β-lactam ring can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-2-Oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate: A similar β-lactam compound with a carboxylate group instead of a ketone.
(3R,4S)-3-[(Trimethylsilyl)oxy]-4-phenyl-2-azetidinone: A compound with a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone is unique due to its specific combination of a triethylsilyl group and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
(3R,4S)-4-phenyl-3-triethylsilyloxyazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2Si/c1-4-19(5-2,6-3)18-14-13(16-15(14)17)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)/t13-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHCVWKYWKZHE-UONOGXRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1[C@@H](NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445487 |
Source


|
| Record name | (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149140-54-5 |
Source


|
| Record name | (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
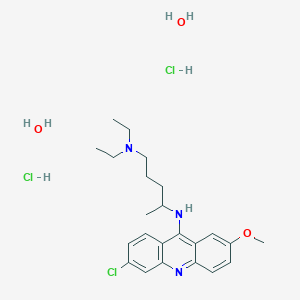
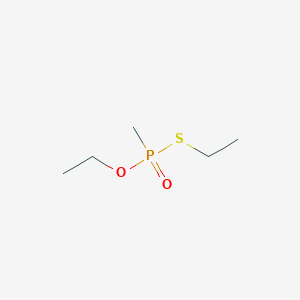
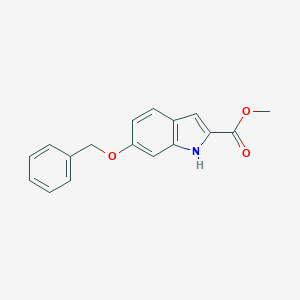
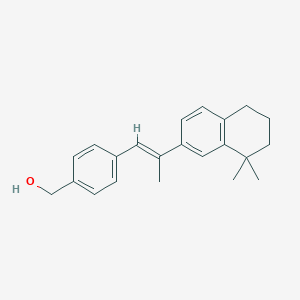

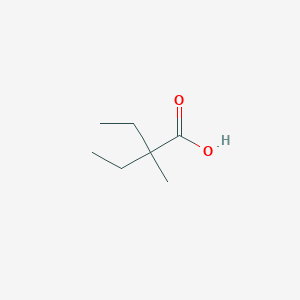

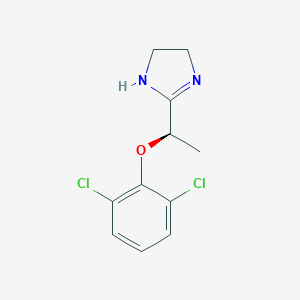
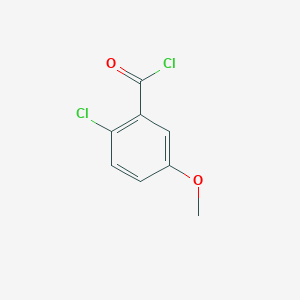
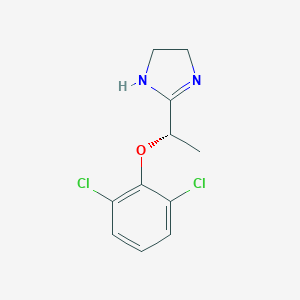
![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
